3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Description
3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.526. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been focused on exploring the synthesis and chemical properties of related compounds, indicating a broader interest in chromen derivatives and diazocine compounds for their potential applications. For instance, studies have demonstrated the synthesis of tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine derivatives through reactions involving primary aliphatic amines and formalin, showcasing the versatility of these compounds in chemical synthesis (Dotsenko et al., 2021). Similarly, efforts have been made to synthesize and analyze the antiproliferative activity of related compounds in vitro, highlighting their potential in cancer research (Liszkiewicz, 2002).
Biological Activity and Applications
Several studies have focused on the antimicrobial and antiproliferative activities of chromen and diazocine derivatives. Compounds synthesized from similar chemical structures have been examined for their in vitro antiproliferative activity against human cancer cell lines, suggesting potential therapeutic applications (Liszkiewicz, 2002). Additionally, research into the antimicrobial activity of coumarinyl Schiff base derivatives indicates promising applications in combating microbial infections (Mishra et al., 2014).
Antioxidant and Antibacterial Properties
Derivatives of chromen and diazocine have been synthesized and evaluated for their antioxidant and antibacterial properties, with some showing good activity in these areas. This includes the synthesis of indolyl-4H-chromene-3-carboxamides, which demonstrated notable antioxidant and antibacterial activities, suggesting their potential use in developing new therapeutic agents (Subbareddy & Sumathi, 2017).
Properties
IUPAC Name |
11-[2-(4-oxo-3-phenylchromen-7-yl)oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c31-27-8-4-7-25-21-13-19(16-30(25)27)15-29(17-21)11-12-33-22-9-10-23-26(14-22)34-18-24(28(23)32)20-5-2-1-3-6-20/h1-10,14,18-19,21H,11-13,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYFTXDEUWGRON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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